2-Chloro-4,5-difluorobenzyl bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzyl bromide typically involves the bromination of 2-Chloro-4,5-difluorotoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the benzylic position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-difluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2-Chloro-4,5-difluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include 2-Chloro-4,5-difluorobenzyl amine, 2-Chloro-4,5-difluorobenzyl alcohol, and 2-Chloro-4,5-difluorobenzyl thiol.
Oxidation: Products include 2-Chloro-4,5-difluorobenzyl alcohol and 2-Chloro-4,5-difluorobenzoic acid.
Reduction: The major product is 2-Chloro-4,5-difluorotoluene.
Scientific Research Applications
Chemistry: 2-Chloro-4,5-difluorobenzyl bromide is used as a building block in the synthesis of more complex organic molecules. It is employed in the preparation of pharmaceuticals, agrochemicals, and materials science research .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to synthesize bioactive molecules that target specific proteins or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluorobenzyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the benzylic carbon, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in the synthesis of various organic compounds.
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzyl bromide
- 2,4-Difluorobenzyl bromide
- 4-Bromobenzyl bromide
Comparison: 2-Chloro-4,5-difluorobenzyl bromide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the properties of the resulting products. Compared to 2-Chloro-4-fluorobenzyl bromide, the additional fluorine atom in this compound can enhance its electron-withdrawing effects, making it more reactive in certain nucleophilic substitution reactions .
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVGKTKQAYRRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590676 | |
Record name | 1-(Bromomethyl)-2-chloro-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874285-21-9 | |
Record name | 1-(Bromomethyl)-2-chloro-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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